
1-(Allyloxy)-2,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Allyloxy)-2,3,5-trimethylbenzene is an organic compound that belongs to the class of alkylated aromatic ethers It is characterized by the presence of an allyloxy group attached to a benzene ring that is substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxy)-2,3,5-trimethylbenzene typically involves the alkylation of 2,3,5-trimethylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:
2,3,5-Trimethylphenol+Allyl bromideK2CO3,Solventthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-2,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO_4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN_3) or thiols (R-SH) can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2,3,5-trimethylphenoxy)-2-propanol or 1-(2,3,5-trimethylphenoxy)propanal.
Reduction: Formation of 1-(2,3,5-trimethylphenoxy)propanol.
Substitution: Formation of 1-(2,3,5-trimethylphenoxy)-2-azidopropane or 1-(2,3,5-trimethylphenoxy)propylthiol.
Scientific Research Applications
1-(Allyloxy)-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or insecticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-2,3,5-trimethylbenzene depends on its specific application. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insecticidal properties and used as a feeding deterrent for pests.
1-Allyloxy-4-methoxybenzene: Studied for its potential use in organic synthesis and as a precursor for other bioactive compounds.
Uniqueness
1-(Allyloxy)-2,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. This structural feature may enhance its stability and make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
53546-78-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,2,5-trimethyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O/c1-5-6-13-12-8-9(2)7-10(3)11(12)4/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
HKEUTDMEFUDCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


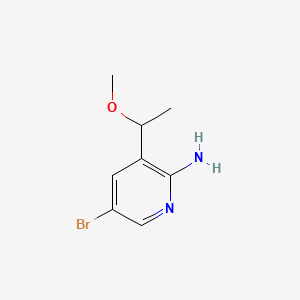
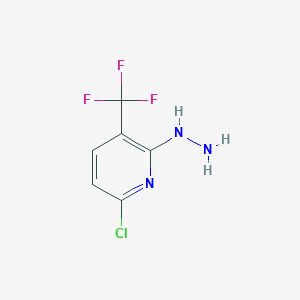
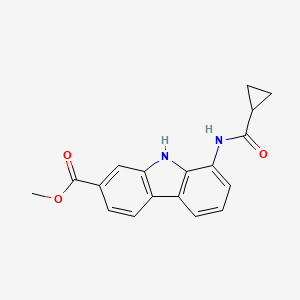
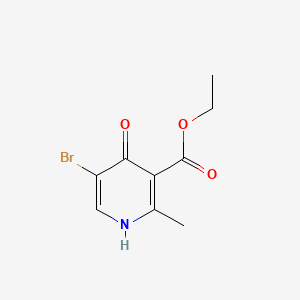
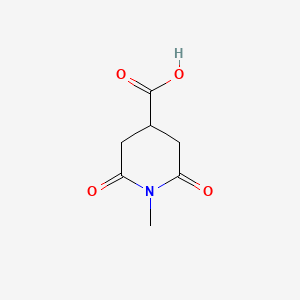
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)
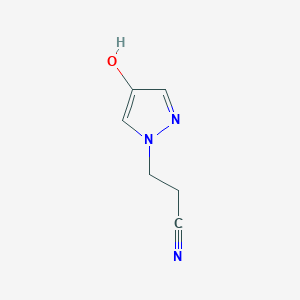
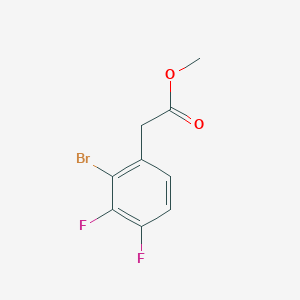
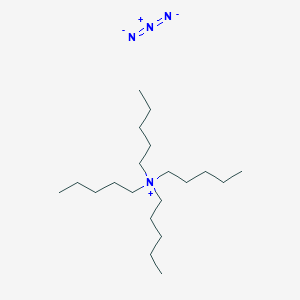
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
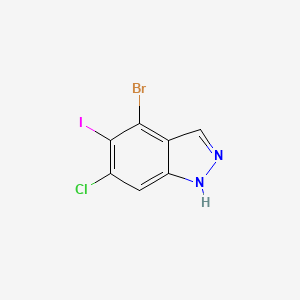

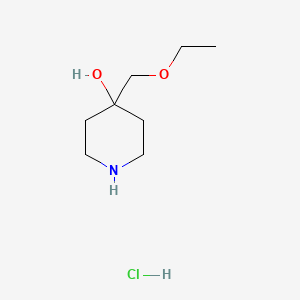
![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
